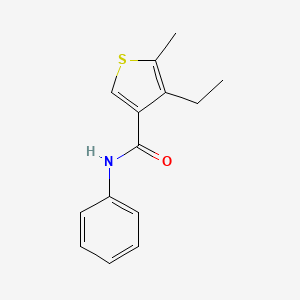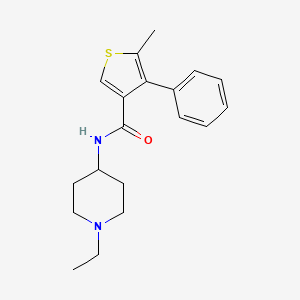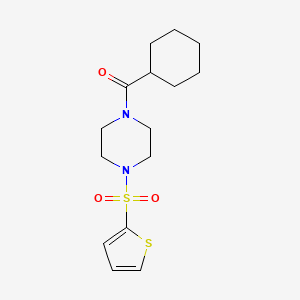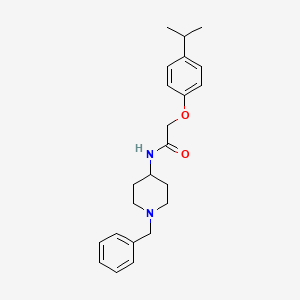![molecular formula C17H24ClNO3 B4430140 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine, also known as CDP-791, is a synthetic compound that is currently being studied for its potential use in the treatment of cancer.
Mecanismo De Acción
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine works by inhibiting the activity of AKT and P70S6K. These kinases are involved in a signaling pathway that promotes cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of AKT and P70S6K. This inhibition leads to a decrease in the phosphorylation of downstream targets of these kinases, which ultimately results in a decrease in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is that it is a potent inhibitor of AKT and P70S6K, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and survival. However, one limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on these kinases.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine. One area of focus could be on identifying the specific types of cancer that are most sensitive to this compound treatment. Another area of focus could be on developing more potent and selective inhibitors of AKT and P70S6K. Additionally, researchers could investigate the potential use of this compound in combination with other cancer treatments to enhance their efficacy.
Aplicaciones Científicas De Investigación
4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine is being studied for its potential use in the treatment of cancer. Specifically, it is being investigated as a potential inhibitor of the protein kinases AKT and P70S6K, which play a critical role in cell growth and survival. By inhibiting these kinases, this compound may be able to slow or stop the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-11-8-14(6-7-15(11)18)22-17(4,5)16(20)19-9-12(2)21-13(3)10-19/h6-8,12-13H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBSKUYLYXMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)


![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)


![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4430119.png)
